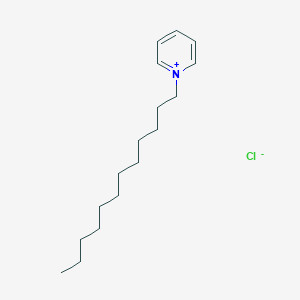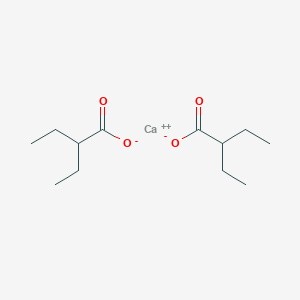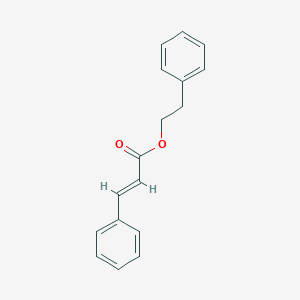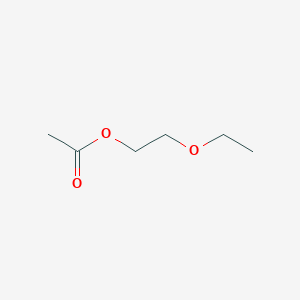
3-Acetylphenyl benzoate
Overview
Description
3-Acetylphenyl benzoate is a chemical compound that can be synthesized through various chemical reactions. It is a derivative of acetophenone and benzoate, indicating the presence of an acetyl group attached to a phenyl ring which is further esterified with benzoic acid.
Synthesis Analysis
The synthesis of derivatives similar to this compound has been explored in the literature. For instance, the one-pot synthesis of 3,5-alkylated acetophenones and methyl benzoate derivatives can be achieved through an anionic domino process. This process involves the reaction of primary 1,3-dinitroalkanes with 2-ene-1,4-dione or 2-ene-4-oxo ester derivatives in the presence of DBU as a base in acetonitrile . Although this method does not directly synthesize this compound, it provides insight into the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of this compound consists of an acetyl group (a methyl group attached to a carbonyl group) linked to a phenyl ring, which is further connected to a benzoate group. The exact structure and properties would depend on the position of the acetyl group on the phenyl ring and the synthesis method used.
Chemical Reactions Analysis
A specific synthesis method for 4-acetylphenyl benzoate, which is structurally similar to this compound, involves the benzoylation of sodium 4-acetylphenoxide via third-liquid phase-transfer catalysis. This reaction is highly efficient, with a product yield of 100% achieved in just 3 minutes at 20°C and 200 rpm when a third-liquid phase is formed. The kinetics of this reaction follow pseudo-first-order kinetics, and the reaction rate is significantly influenced by agitation speeds .
Another reaction involving hypervalent iodine oxidation of 2-acetylphenyl benzoates followed by Baker-Venkatraman rearrangement provides a synthesis route for 2-aroylbenzofuran-3(2H)-ones. Although this reaction does not directly produce this compound, it highlights the reactivity of acetylphenyl benzoate derivatives under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the acetyl and benzoate groups suggests that it would have ester-like characteristics, including potential fragrances or flavors, and could participate in esterification and hydrolysis reactions. The exact melting point, boiling point, solubility, and other physical properties would need to be determined experimentally.
Scientific Research Applications
Synthesis Enhancement : In a study examining the kinetics of synthesizing 4-acetylphenyl benzoate, it was found that using third-liquid phase-transfer catalysis significantly enhances the reaction, achieving a 100% product yield in just 3 minutes (Huang & Yang, 2005).
New Synthesis Method : A new method for synthesizing 2-aroylcoumaran-3-ones involves the hypervalent iodine oxidation of 2-acetylphenyl benzoates, followed by Baker-Venkatraman rearrangement (Prakash & Goyal, 1992).
Mechanisms in Alkaline Hydrolysis : Research into the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates revealed insights into neighboring participation by keto-carbonyl groups in these processes (Bowden & Byrne, 1996).
Ultrasound Synthesis and Biological Screening : Ultrasound synthesis of certain diketones from 2-acetylphenyl benzoate has been reported, with the compounds showing potential antibacterial and antifungal activities (Suryawanshi et al., 2013).
Baker-Venkataraman Rearrangement : The Baker-Venkataraman rearrangement of 2-acetylphenyl benzoates has been studied, providing insights into the mechanism involving pre-equilibrium formation of the carbanion (Bowden & Chehel-Amiran, 1986).
Ultrasound-Assisted Catalysis : An ultrasound-assisted third-liquid phase-transfer catalysis method was developed for synthesizing esters, including 4-acetylphenyl benzoate, offering a more efficient and greener method for ester synthesis (Yang & Chiu, 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, which could potentially be the targets of 3-acetylphenyl benzoate .
Mode of Action
It’s known that similar compounds can undergo reactions such as transesterification . In these reactions, the compound interacts with its targets, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
For instance, benzoate metabolism involves several pathways, including metabolism via 4-hydroxybenzoate and protocatechuate, the β-ketoadipyl-CoA pathway for aerobic benzoate degradation, and the β-ketoadipate pathway .
Pharmacokinetics
The pharmacokinetics of a drug generally depend on factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
Similar compounds have been shown to cause various biochemical changes in the cells, leading to alterations in cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and the specific characteristics of the biological system where the compound is present .
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is hypothesized that the compound may have varying effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is hypothesized that the compound may have different effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that the compound may interact with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that the compound may interact with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is hypothesized that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
(3-acetylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)13-8-5-9-14(10-13)18-15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDOBBGYSDWGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295598 | |
| Record name | 3-acetylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139-28-6 | |
| Record name | 1-[3-(Benzoyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylphenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

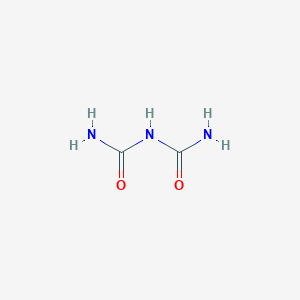

![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)

